(2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid
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Overview
Description
The compound “(2R,3S)-4-Cyclopentyl-3-phenylmorpholine-2-carboxylic acid” is a complex organic molecule. It likely contains a cyclopentyl group (a five-membered carbon ring), a phenyl group (a six-membered carbon ring), and a morpholine group (a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom). The “2-carboxylic acid” part suggests the presence of a carboxylic acid functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the morpholine ring, the attachment of the phenyl and cyclopentyl groups, and the introduction of the carboxylic acid group. Unfortunately, without specific research or references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would likely be quite complex. It would feature several different types of chemical bonds and functional groups, and its 3D shape would be determined by the orientations of these groups in space .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the carboxylic acid group might be expected to undergo reactions typical of carboxylic acids, such as condensation with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxylic acid might make it more soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3S)-4-cyclopentyl-3-phenylmorpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(19)15-14(12-6-2-1-3-7-12)17(10-11-20-15)13-8-4-5-9-13/h1-3,6-7,13-15H,4-5,8-11H2,(H,18,19)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJZBKCVTJEJIF-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCOC(C2C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2CCO[C@H]([C@@H]2C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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